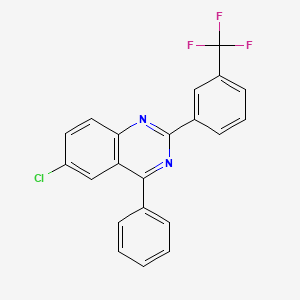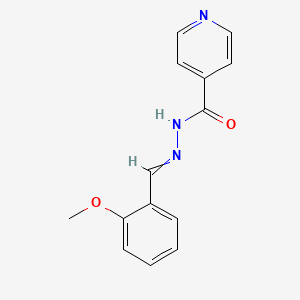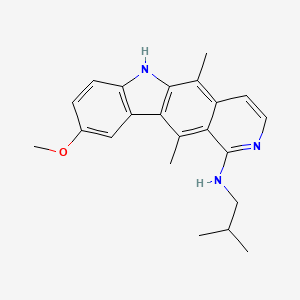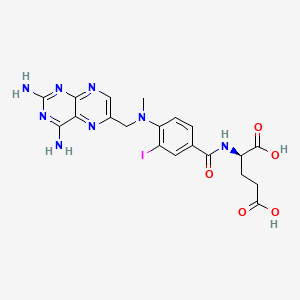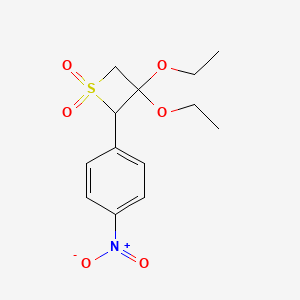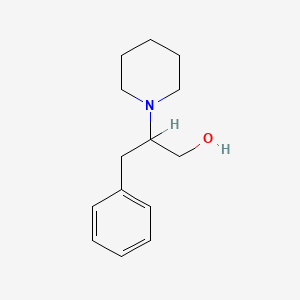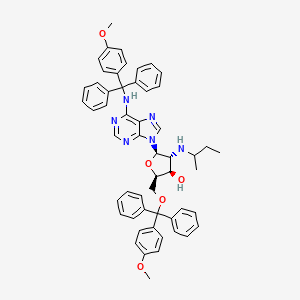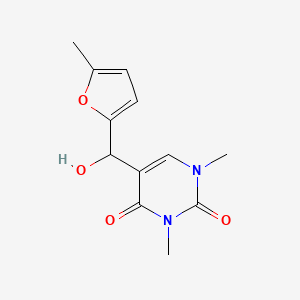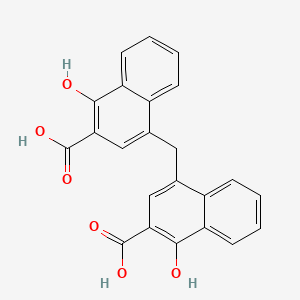
2-Naphthalenecarboxylic acid, 4,4'-methylenebis(1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two naphthalene rings connected by a methylene bridge and hydroxyl groups. This compound is often used in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) typically involves the reaction of naphthalene derivatives with formaldehyde under acidic conditions. The process can be summarized as follows:
Starting Materials: Naphthalene derivatives and formaldehyde.
Reaction Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.
Procedure: The naphthalene derivatives are reacted with formaldehyde in the presence of an acid catalyst, leading to the formation of the methylene bridge between the naphthalene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Catalysts: Industrial catalysts such as sulfuric acid are employed to facilitate the reaction.
Purification: The product is purified using techniques like crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalene rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene compounds.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes, altering their function and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with similar chemical properties.
4,4’-Methylenebis(2-hydroxybenzoic acid): Another compound with a methylene bridge and hydroxyl groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is unique due to its specific structure, which provides distinct chemical reactivity and biological activity compared to its similar compounds. The presence of two naphthalene rings connected by a methylene bridge and hydroxyl groups offers a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
1175-41-3 |
|---|---|
Molecular Formula |
C23H16O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(3-carboxy-4-hydroxynaphthalen-1-yl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6/c24-20-16-7-3-1-5-14(16)12(10-18(20)22(26)27)9-13-11-19(23(28)29)21(25)17-8-4-2-6-15(13)17/h1-8,10-11,24-25H,9H2,(H,26,27)(H,28,29) |
InChI Key |
XACRYJAWPVFHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


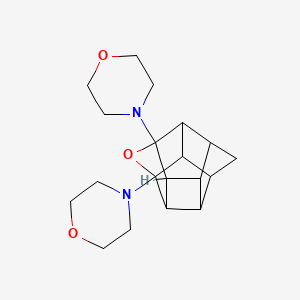
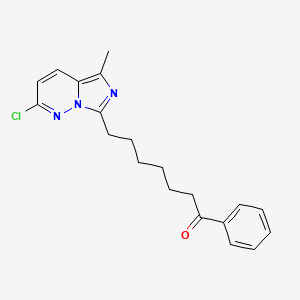
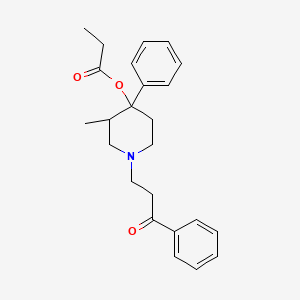

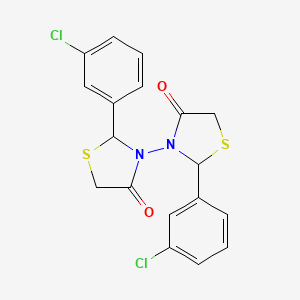
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)
